molecular formula C19H14O4 B15251779 1,8-Bis(ethenyloxy)-3-methylanthracene-9,10-dione CAS No. 52986-49-9

1,8-Bis(ethenyloxy)-3-methylanthracene-9,10-dione

Cat. No.: B15251779
CAS No.: 52986-49-9
M. Wt: 306.3 g/mol
InChI Key: WWOSXAFOMZLXCB-UHFFFAOYSA-N
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Description

3-Methyl-1,8-bis(vinyloxy)anthracene-9,10-dione is an anthracene derivative characterized by its unique structure, which includes two vinyloxy groups at positions 1 and 8, and a methyl group at position 3. Anthracene derivatives are known for their photophysical properties and are widely used in various applications, including organic light-emitting diodes (OLEDs) and fluorescent probes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1,8-bis(vinyloxy)anthracene-9,10-dione typically involves the following steps:

    Starting Material: The synthesis begins with anthracene-9,10-dione.

    Vinyloxy Group Introduction: The vinyloxy groups are introduced through a reaction with vinyl ethers under acidic conditions.

    Methylation: The methyl group is introduced at position 3 using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1,8-bis(vinyloxy)anthracene-9,10-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction can lead to the formation of hydroquinones.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.

Major Products

    Oxidation: Anthraquinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Halogenated or nitrated anthracene derivatives.

Scientific Research Applications

3-Methyl-1,8-bis(vinyloxy)anthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-1,8-bis(vinyloxy)anthracene-9,10-dione involves its interaction with light. Upon absorption of light, the compound undergoes electronic excitation, leading to fluorescence. This property is exploited in various applications, including as a fluorescent probe and in OLEDs. The molecular targets and pathways involved are primarily related to its photophysical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1,8-bis(vinyloxy)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct photophysical properties

Properties

CAS No.

52986-49-9

Molecular Formula

C19H14O4

Molecular Weight

306.3 g/mol

IUPAC Name

1,8-bis(ethenoxy)-3-methylanthracene-9,10-dione

InChI

InChI=1S/C19H14O4/c1-4-22-14-8-6-7-12-16(14)19(21)17-13(18(12)20)9-11(3)10-15(17)23-5-2/h4-10H,1-2H2,3H3

InChI Key

WWOSXAFOMZLXCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)OC=C)C(=O)C3=C(C2=O)C=CC=C3OC=C

Origin of Product

United States

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